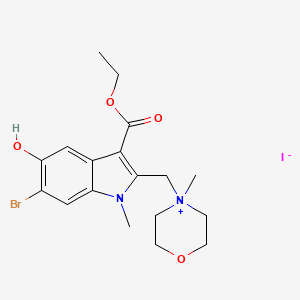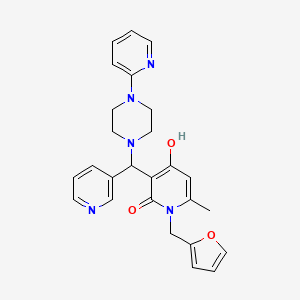![molecular formula C22H17BrN4O2S B2837602 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide CAS No. 422287-31-8](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H17BrN4O2S and its molecular weight is 481.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, have demonstrated significant growth-inhibitory activity. This activity is attributed to a folate-independent mechanism, showcasing the compound's unique biochemical characteristics, including delayed, non-phase-specific cell-cycle arrest. Efforts to increase aqueous solubility, aiming for enhanced in vivo evaluation, led to the synthesis of compounds with increased water solubility and cytotoxicity, retaining the novel biochemical properties of the parent compound (Bavetsias et al., 2002).
Antiviral Properties
Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized via microwave techniques showed promising antiviral activity against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus. These compounds were characterized for their cytotoxicity and virus-inhibitory concentrations, highlighting the potential of quinazolinone derivatives in the development of antiviral agents (Selvam et al., 2007).
Antimicrobial and Antifungal Activities
Derivatives of 6,8-dibromo-4(3H)quinazolinone have been evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant inhibitory effects against a variety of Gram-positive and Gram-negative bacteria, as well as against Candida albicans and Aspergillus flavus, showcasing their potential as antimicrobial and antifungal agents (Mohamed et al., 2010).
Synthesis and Biological Evaluation
The synthesis of new 2-pyridylquinazoline derivatives fused or substituted with different heterocycle moieties has been explored for potential anti-tumor and anti-microbial applications. These compounds were evaluated for their antiproliferative and antimicrobial activities, highlighting the versatility of quinazolinone derivatives in therapeutic research (Eweas et al., 2021).
Analgesic and Anti-inflammatory Activities
New 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been synthesized and evaluated for their analgesic and anti-inflammatory activities in animal models. These studies revealed compounds with potent activities, suggesting the potential for developing new therapeutic agents based on the quinazolin-4-one structure (Dewangan et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, which is then converted to the second intermediate, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid. This intermediate is then coupled with N-(pyridin-3-ylmethyl)amine to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "6-bromo-3-nitrobenzoic acid", "thiourea", "pyridine-3-carboxaldehyde", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium nitrite", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "a. Dissolve 2-aminobenzoic acid and thiourea in acetic acid and heat the mixture to 120°C for 4 hours.", "b. Cool the mixture and filter the resulting solid.", "c. Dissolve the solid in sodium hydroxide solution and heat the mixture to 80°C for 2 hours.", "d. Acidify the mixture with hydrochloric acid and filter the resulting solid.", "e. Dissolve the solid in ethanol and add sodium borohydride to the solution.", "f. Heat the mixture to reflux for 2 hours and then cool and filter the resulting solid.", "g. Dissolve the solid in hydrochloric acid and add sodium nitrite to the solution.", "h. Add sulfuric acid to the solution and cool the mixture to 0°C.", "i. Filter the resulting solid and wash with water to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid.", "Step 2: Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid and 6-bromo-3-nitrobenzoic acid in ethanol and heat the mixture to reflux for 4 hours.", "b. Cool the mixture and filter the resulting solid.", "c. Dissolve the solid in sodium hydroxide solution and heat the mixture to 80°C for 2 hours.", "d. Acidify the mixture with hydrochloric acid and filter the resulting solid.", "e. Dissolve the solid in ethanol and add sodium borohydride to the solution.", "f. Heat the mixture to reflux for 2 hours and then cool and filter the resulting solid.", "g. Dissolve the solid in hydrochloric acid and add sodium nitrite to the solution.", "h. Add sulfuric acid to the solution and cool the mixture to 0°C.", "i. Filter the resulting solid and wash with water to obtain 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid.", "Step 3: Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide", "a. Dissolve 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid and pyridine-3-carboxaldehyde in ethanol and heat the mixture to reflux for 4 hours.", "b. Cool the mixture and filter the resulting solid.", "c. Dissolve the solid in hydrochloric acid and add sodium nitrite to the solution.", "d. Add sulfuric acid to the solution and cool the mixture to 0°C.", "e. Filter the resulting solid and wash with water to obtain 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide." ] } | |
CAS-Nummer |
422287-31-8 |
Molekularformel |
C22H17BrN4O2S |
Molekulargewicht |
481.37 |
IUPAC-Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H17BrN4O2S/c23-17-7-8-19-18(10-17)21(29)27(22(30)26-19)13-14-3-5-16(6-4-14)20(28)25-12-15-2-1-9-24-11-15/h1-11H,12-13H2,(H,25,28)(H,26,30) |
InChI-Schlüssel |
QEGYBZWCKHTOFY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2837519.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2837521.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2837526.png)

![2-(3-Azabicyclo[3.2.2]nonane-3-carbonyl)benzoic acid](/img/structure/B2837530.png)
![3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2837533.png)
![(Z)-ethyl 2-methyl-4-(((4-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2837534.png)
![Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2837535.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2837536.png)


![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]oxirane-2-carboxamide](/img/structure/B2837542.png)
